Physicochemical Property Divergence: Lipophilicity vs. Triazolo Analog
The target compound demonstrates significantly higher lipophilicity compared to its triazolo[4,5-a]pyrazine analog, a key determinant in passive membrane permeability and target engagement. The calculated LogP for 7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate is 1.81, whereas the 7-Boc-5,6,7,8-tetrahydro-1,2,4-triazolo[4,5-a]pyrazine-3-carboxylate analog (CAS 1215852-11-1) exhibits a LogP of 1.21 . This 0.60 log unit increase corresponds to a roughly 4-fold higher octanol-water partition coefficient, predicting better blood-brain barrier penetration potential if desired, or tighter binding to hydrophobic protein pockets [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.81 (TPSA = 73.66) |
| Comparator Or Baseline | CAS 1215852-11-1: LogP = 1.21 |
| Quantified Difference | ΔLogP = +0.60 (approximately 4x higher lipophilicity) |
| Conditions | Calculated values from respective vendor specifications. Molecular operating environment/human tissue permeability context. |
Why This Matters
The higher LogP of the imidazo[1,5-a]pyrazine scaffold directly supports its preferential selection for CNS-penetrant candidates or for addressing hydrophobic binding sites, as confirmed by the subnanomolar potency of brain-penetrant leads derived from this core in PI3Kδ programs [1].
- [1] Beigene, Ltd. Patent WO2018033853A1: Imidazo[1,5-a]pyrazine derivatives as PI3K delta inhibitors. Published 2019-12-05. View Source
